molecular formula C5H6N6 B12892321 5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12892321
M. Wt: 150.14 g/mol
InChI Key: OGBWESJQCMUESZ-YCRREMRBSA-N
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Description

5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an amino group, a hydrazonomethyl group, and a carbonitrile group further enhances its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with cyanoacetic acid derivatives under controlled conditions. One common method includes the cyclization of hydrazinecarboxamide with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and hydrazonomethyl groups can participate in nucleophilic substitution reactions with halogenated compounds to form substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The presence of the amino and hydrazonomethyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-1-[(E)-hydrazinylidenemethyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C5H6N6/c6-1-4-2-10-11(3-9-8)5(4)7/h2-3H,7-8H2/b9-3+

InChI Key

OGBWESJQCMUESZ-YCRREMRBSA-N

Isomeric SMILES

C1=NN(C(=C1C#N)N)/C=N/N

Canonical SMILES

C1=NN(C(=C1C#N)N)C=NN

Origin of Product

United States

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